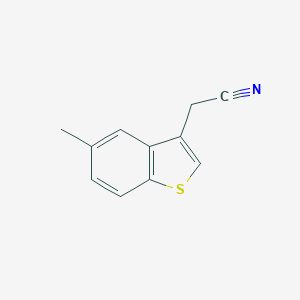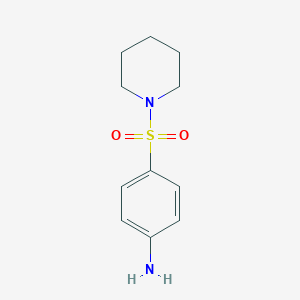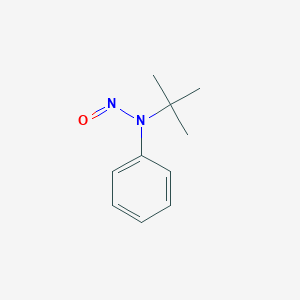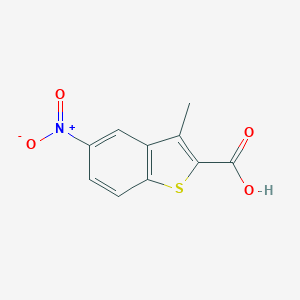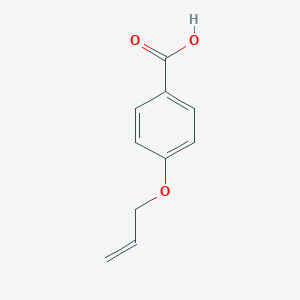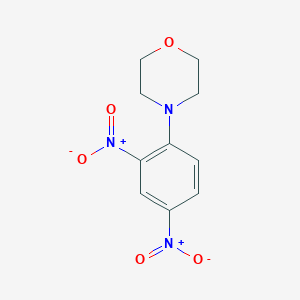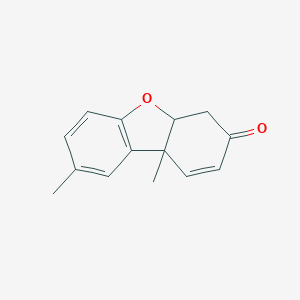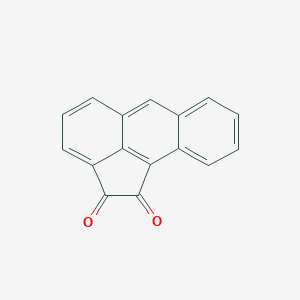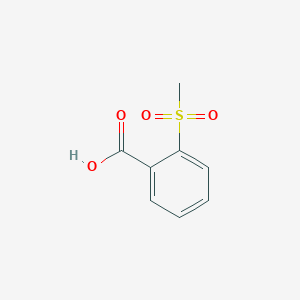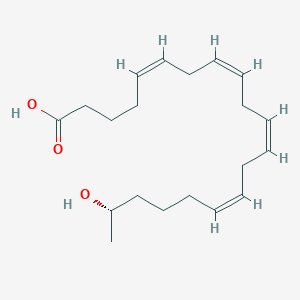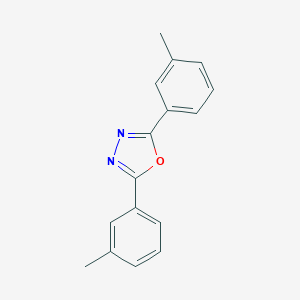
2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole, commonly known as MPOD, is a heterocyclic compound that belongs to the family of oxadiazoles. MPOD has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
科学的研究の応用
MPOD has been extensively studied for its potential applications in various fields, including materials science, biology, and medicine. In materials science, MPOD has been used as a fluorescent probe for detecting and imaging biological molecules. In biology, MPOD has been used to study the structure and function of proteins, as well as to monitor protein-protein interactions. In medicine, MPOD has shown potential as an anti-cancer agent, as well as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of MPOD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MPOD has been shown to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. MPOD has also been shown to inhibit the activation of various signaling pathways, including the MAPK and NF-κB pathways.
生化学的および生理学的効果
MPOD has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MPOD can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. MPOD has also been shown to have anti-inflammatory effects, as well as antioxidant effects. In vivo studies have shown that MPOD can reduce tumor growth in mice, as well as improve cognitive function in rats.
実験室実験の利点と制限
One of the main advantages of MPOD is its versatility. MPOD can be easily modified to incorporate different functional groups, allowing for the development of new derivatives with different properties and applications. However, one of the main limitations of MPOD is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, MPOD has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on MPOD. One area of interest is the development of new derivatives of MPOD with improved solubility and bioavailability. Another area of interest is the development of new applications for MPOD, such as in the field of nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action of MPOD and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole is a versatile compound with potential applications in various fields. Its unique properties and potential as a therapeutic agent make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of MPOD involves a two-step process. In the first step, 3-methylbenzohydrazide is reacted with phosphorus oxychloride to form 3-methylbenzoyl chloride. In the second step, 3-methylbenzoyl chloride is reacted with cyanogen azide to form MPOD. The yield of MPOD from this process is typically around 70%.
特性
CAS番号 |
59646-37-6 |
|---|---|
製品名 |
2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole |
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC名 |
2,5-bis(3-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H14N2O/c1-11-5-3-7-13(9-11)15-17-18-16(19-15)14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
InChIキー |
OHWQVYVPAAGBHW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CC(=C3)C |
正規SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CC(=C3)C |
その他のCAS番号 |
59646-37-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



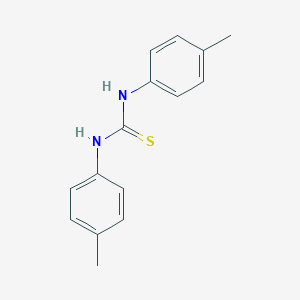
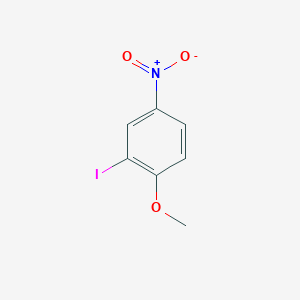
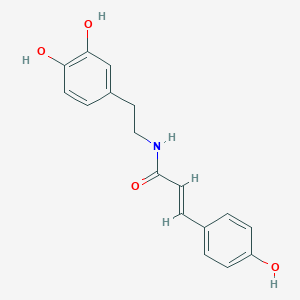
![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)
